![molecular formula C18H24N2O5 B13979731 tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a dihydrobenzo dioxine moiety
Preparation Methods
The synthesis of tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl ester group. The synthetic route may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Coupling Reactions: The dihydrobenzo dioxine moiety can be introduced through coupling reactions using reagents such as amides or esters.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using flow chemistry techniques to enhance reaction efficiency .
Chemical Reactions Analysis
tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating enzyme interactions and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism by which tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
When compared to similar compounds, tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21) |
InChI Key |
OKNUGRTXJGTXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


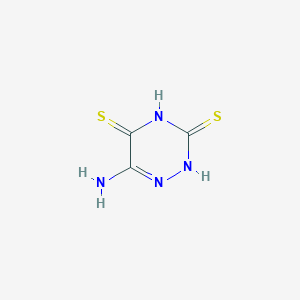
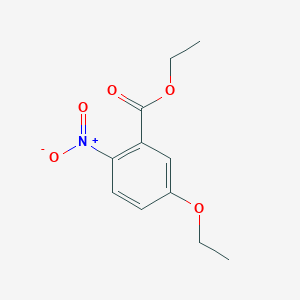
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

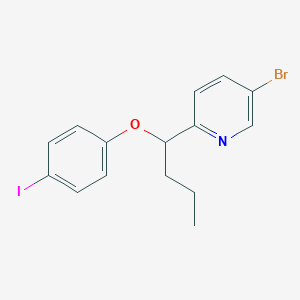


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
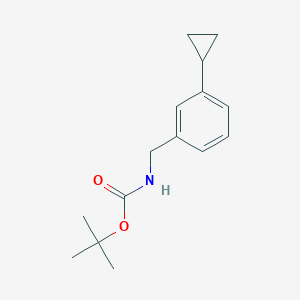
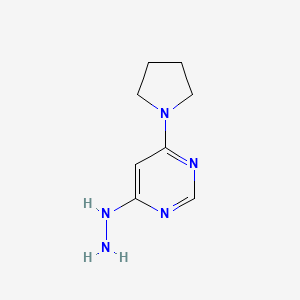

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

